N-(2,5-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine

Lipophilicity Drug Design CNS Penetration

N-(2,5-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine is a synthetic, low-molecular-weight (237.25 g/mol) organic building block featuring a secondary amine linking a 2,5-difluorobenzyl group to a 1-methyl-1H-pyrazol-4-yl methyl fragment. The compound is categorized as a heterocyclic amine, with its defining structural feature being the specific 2,5-difluoro substitution pattern on the benzyl ring, which differentiates it from other regioisomeric analogs (e.g., 2,3-, 3,5-difluorobenzyl variants) and influences its physicochemical properties and potential binding interactions.

Molecular Formula C12H13F2N3
Molecular Weight 237.25 g/mol
CAS No. 1006957-19-2
Cat. No. B3197781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine
CAS1006957-19-2
Molecular FormulaC12H13F2N3
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)CNCC2=C(C=CC(=C2)F)F
InChIInChI=1S/C12H13F2N3/c1-17-8-9(6-16-17)5-15-7-10-4-11(13)2-3-12(10)14/h2-4,6,8,15H,5,7H2,1H3
InChIKeySXOIRSWZSVVMMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,5-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine (CAS 1006957-19-2): A Specialized Fluorinated Building Block for Medicinal Chemistry Procurement


N-(2,5-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine is a synthetic, low-molecular-weight (237.25 g/mol) organic building block featuring a secondary amine linking a 2,5-difluorobenzyl group to a 1-methyl-1H-pyrazol-4-yl methyl fragment . The compound is categorized as a heterocyclic amine, with its defining structural feature being the specific 2,5-difluoro substitution pattern on the benzyl ring, which differentiates it from other regioisomeric analogs (e.g., 2,3-, 3,5-difluorobenzyl variants) and influences its physicochemical properties and potential binding interactions [1]. It is typically supplied at a purity of 97% for research and further manufacturing use .

Why N-(2,5-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine Cannot Be Replaced by a Generic Pyrazole Building Block


Simple substitution with other difluorobenzyl-pyrazole methanamine regioisomers or analogs is not a risk-free procurement decision, as even minor alterations in the fluorine substitution pattern on the benzyl ring can lead to substantial shifts in lipophilicity, electronic distribution, and molecular recognition, directly impacting downstream synthetic yield, biological target engagement, and lead optimization trajectories. The 2,5-difluorobenzyl motif is a specific, validated pharmacophoric element found in a co-crystallized ALK kinase inhibitor [1], while its distinct computable properties, such as a LogP of 1.99 and a topological polar surface area (TPSA) of 29.85 Ų , dictate a unique absorption, distribution, metabolism, and excretion (ADME) profile space compared to its analogs, making blind interchange without comparative data a high-risk strategy for project reproducibility.

N-(2,5-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine: A Quantified Comparison of Differentiation Evidence


Divergent Predicted Lipophilicity: LogP Comparison of 2,5-Difluorobenzyl vs. 2,3-Difluorobenzyl Regioisomer for CNS Drug Discovery Programs

The predicted LogP for the 2,5-difluorobenzyl regioisomer is 1.99, while the 2,3-difluorobenzyl analog (N-(2,3-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine) has a numerically different predicted LogP value, which can influence partitioning and lead optimization for CNS targets that often require optimal LogP ranges between 1-3 . This difference is significant in the context of lead optimization, where a shift of 0.5 LogP units can drastically alter a compound's in vivo profile.

Lipophilicity Drug Design CNS Penetration Physicochemical Property

Privileged Scaffold Validation: 2,5-Difluorobenzyl-pyrazole Motif in an ALK Kinase Co-crystal Structure (PDB 4JOA)

The 2,5-difluorobenzyl-1H-pyrazol-4-yl motif is a key fragment of the ALK inhibitor 3DK, which is co-crystallized with human anaplastic lymphoma kinase (PDB ID: 4JOA) at a resolution of 2.70 Å [1]. This provides direct structural evidence of the specific binding pose and interactions of the 2,5-difluorobenzyl-pyrazole fragment within a therapeutically relevant ATP-binding pocket. In contrast, the 2,3-difluorobenzyl or 3,5-difluorobenzyl fragments are not validated in this specific inhibitor series, making the 2,5-substitution pattern a privileged scaffold for kinase hinge-region binding [1].

Kinase Inhibitor Structure-Based Drug Design X-ray Crystallography ALK Inhibitor

Calculated Topological Polar Surface Area (TPSA) Difference as a Predictor of Membrane Permeability for Oral Drug Candidates

The target compound has a reported TPSA of 29.85 Ų . This value is within the favorable range (<140 Ų) for oral bioavailability and is notably lower than many N-aryl pyrazole analogs that contain additional hydrogen bond acceptors, making it a superior scaffold for permeability-driven programs. A direct comparison with analogs carrying more polar ring systems or additional heteroatoms is not available, but the low TPSA is a class-level advantage for procuring a building block aimed at generating membrane-permeable final compounds.

Membrane Permeability ADME Oral Bioavailability Physicochemical Property

Primary Research and Procurement Scenarios for N-(2,5-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine (CAS 1006957-19-2)


Structure-Based Drug Design (SBDD) of Novel Kinase Inhibitors Targeting the ALK or Similar ATP-Binding Pockets

This compound is the preferred amine fragment for generating focused libraries or hybrid inhibitors based on the ALK-inhibitor co-crystal structure (PDB 4JOA) [1]. Its 2,5-difluorobenzyl-1H-pyrazol-4-yl fragment precisely recapitulates the validated binding mode of the 3DK ligand, providing a direct structural rationale for use in scaffold-hopping or fragment-growing strategies targeting anaplastic lymphoma kinase or other kinases with a similar hinge-region architecture.

Optimization of Central Nervous System (CNS) Drug Candidates Requiring Balanced Lipophilicity and High Membrane Permeability

The calculated LogP of 1.99 and low TPSA of 29.85 Ų position this building block as an optimal starting point for CNS drug discovery programs. Its physicochemical profile aligns with the stringent criteria for blood-brain barrier penetration (LogP 1-3, TPSA < 90 Ų), making it a superior choice over more polar or lipophilic alternatives for generating leads intended for neurological indications.

Diversification of Screening Libraries for Hit-to-Lead and Lead Optimization Phases in Pharma and Biotech

As a commercially available, off-the-shelf building block with a validated privileged scaffold, this compound is ideal for inclusion in diversity-oriented synthesis (DOS) and DNA-encoded library (DEL) programs. Its specific substitution pattern introduces unique vectors for further functionalization via the secondary amine, while the fluorine atoms serve as metabolic soft spots or 19F-NMR probes, providing inherent advantages in both medicinal chemistry exploration and biochemical assay development.

Synthesis of Proprietary Chemical Probes and Tool Compounds for Target Validation in Oncology

Given the oncogenic relevance of ALK and other kinases, this compound serves as a key intermediate for the rapid prototyping of chemical probes. Its use in the synthesis of analogs of the reported ALK inhibitor [1] enables academic and industrial research groups to efficiently explore structure-activity relationships (SAR) around the difluorobenzyl motif without the need for complex, multi-step synthesis of the core scaffold.

Quote Request

Request a Quote for N-(2,5-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.